Methyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry. Its structure features a quinoline core with various substituents that contribute to its chemical properties and biological activities.
The compound can be synthesized through multi-step organic reactions involving various reagents and conditions. It is primarily studied for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Methyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under carboxylates due to the presence of a carboxylate functional group.
The synthesis of methyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves several key steps:
The reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. Continuous flow reactors may be employed for industrial-scale synthesis to enhance efficiency.
The molecular formula of methyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is .
Property | Value |
---|---|
Molecular Weight | 386.83 g/mol |
IUPAC Name | Methyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate |
InChI | InChI=1S/C20H19ClN2O4/c1-11(12-6-4-7-13(10-12)26-2)22-18-14... |
InChI Key | QILDKGSJALPNIS-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CC(=CC=C1)OC)NC2=C(C(=O)NC3=C2C=CC=C3Cl)C(=O)OC |
Methyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions:
Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions such as temperature and solvent choice are optimized based on desired outcomes.
The mechanism of action for methyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves several potential pathways:
Methyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically appears as a solid at room temperature. Its solubility varies depending on the solvent used, with polar solvents generally providing better solubility.
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile suggests it can participate in various chemical transformations relevant to medicinal chemistry applications.
Methyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific applications:
This compound represents a significant interest in drug development and synthetic chemistry due to its versatile structure and potential bioactivity.
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1